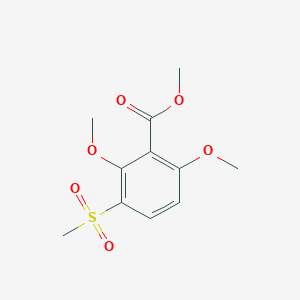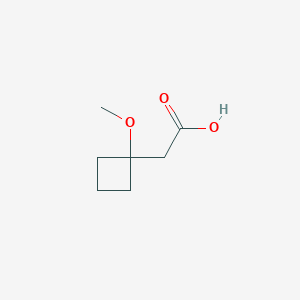
氟吡甲草酯
描述
Florpyrauxifen-benzyl, also known as Rinskor, is a new arylpicolinate herbicide developed by Dow AgroSciences . It has a broad spectrum of activity on important grasses, sedges, and broadleaf weed species in rice . It is active in post-emergence applications against a broad spectrum of economically important weeds at low use rates .
Molecular Structure Analysis
Florpyrauxifen-benzyl has a molecular formula of C20H14Cl2F2N2O3 . For a detailed molecular structure, please refer to a reliable chemical database or the manufacturer’s technical data sheet.
Chemical Reactions Analysis
Florpyrauxifen-benzyl undergoes hydrolysis, a spontaneous process driven by endothermic, base catalysis, and activation entropy increase . The hydrolysis mechanism is an ester hydrolysis reaction with a main product of florpyrauxifen .
Physical And Chemical Properties Analysis
Florpyrauxifen-benzyl’s hydrolytic characteristics were investigated under varying temperatures, pH values, initial mass concentrations, and water types . The degradation of florpyrauxifen-benzyl was slow in acidic conditions and at low temperatures .
科学研究应用
对水稻种植的选择性
氟吡甲草酯苄酯 (FPB) 用于水稻种植中选择性除草。研究假设,在水稻早期种植和施用 FPB 可能增加植物损伤,但不会导致产量损失。 此外,损伤可能因品种而异,并可能受到环境条件的影响,例如施用后的降温 .
除草剂残留评估
FPB 可能会残留在随后的作物中,例如大豆,大豆通常与水稻轮作,这是一个重大问题。 研究评估除草剂残留影响后续作物的风险,旨在建立作物轮作的安全做法 .
作物损伤和产量响应
田间试验评估不同水稻品种对 FPB 施用的作物损伤和产量响应。 这些研究有助于确定除草剂对各种品种的影响,并提供最佳施用方法信息 .
环境影响研究
研究还集中在环境条件对水稻中 FPB 选择性的影响。 例如,研究了 CYP450、GST 和酯酶在施用后温度变化时的基因表达,以了解 FPB 在不同环境场景下的行为 .
作用机制
Target of Action
Florpyrauxifen is a synthetic auxin herbicide . It primarily targets the plant growth hormone auxin . Auxin plays a crucial role in regulating plant growth and development .
Mode of Action
Florpyrauxifen mimics the plant growth hormone auxin . This mimicry leads to excessive elongation of plant cells, ultimately causing the death of the plant . It is absorbed by the plant’s leaves and stems, with relatively less absorption through the roots . It is systemic, meaning it moves throughout the plant tissue .
Biochemical Pathways
Florpyrauxifen affects several biochemical pathways. It induces the production of the ethylene precursor 1-aminocyclopropane-1-carboxylic acid (ACC) and abscisic acid (ABA) within 24 hours in certain plants . Differences in gene expression lead to variations in ethylene and ABA production, resulting in differences in phytotoxicity .
Pharmacokinetics
Florpyrauxifen is absorbed rapidly by plants, with extremely high levels of shoot absorption observed for all species tested . Evidence of translocation was observed in all rooted species tested . The rate of absorption and translocation can be influenced by environmental factors such as soil moisture .
Result of Action
The action of Florpyrauxifen results in a mixture of atypical growth (larger, twisted leaves, stem elongation) and fragility of leaf and shoot tissue . It also leads to the death of the plant . At the molecular level, Florpyrauxifen causes downregulation of certain genes, such as OsWAKL21.2, an esterase probably related to the bio-activation of Florpyrauxifen .
Action Environment
The action, efficacy, and stability of Florpyrauxifen can be influenced by various environmental factors. For instance, the level of injury to rice plants due to Florpyrauxifen was found to be affected by planting time and rice stage at herbicide application . Soil moisture also influences the absorption, translocation, and metabolism of Florpyrauxifen .
安全和危害
属性
IUPAC Name |
4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2N2O3/c1-22-12-5(14)3-2-4(7(12)16)10-8(17)9(18)6(15)11(19-10)13(20)21/h2-3H,1H3,(H2,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZUQTKDBCOXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873862 | |
| Record name | Florpyrauxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943832-81-3 | |
| Record name | Florpyrauxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943832-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Florpyrauxifen [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943832813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Florpyrauxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLORPYRAUXIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SE2CM4FZV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531389.png)
![S [2-(3-Aminopyrrolidin-1-yl)-2-oxo-ethyl]carbamic acid benzyl ester hydrochloride](/img/structure/B1531390.png)


![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid](/img/structure/B1531395.png)
![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)


![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)
![methyl({3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531401.png)

